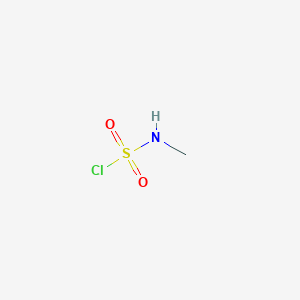

![molecular formula C7H4ClN3O3 B1314616 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 463315-69-7](/img/structure/B1314616.png)

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

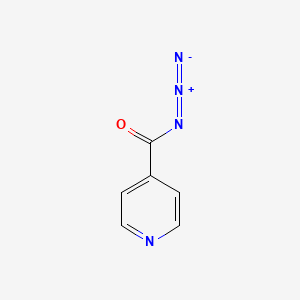

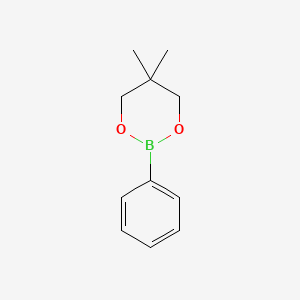

The compound “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The benzimidazole ring system has a planar geometry and is aromatic, similar to benzene .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” would likely involve the introduction of the chloro and nitro groups in subsequent steps .Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic. The presence of the nitro group (-NO2) and the chloro group (-Cl) on the benzene ring of the benzimidazole will have an impact on the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, while the chloro group is a weak electron-withdrawing group .Chemical Reactions Analysis

Benzimidazoles, including “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one”, can undergo a variety of chemical reactions. The presence of the nitro and chloro groups on the benzene ring can influence the reactivity of the molecule. For example, the nitro group can be reduced to an amino group, and the chloro group can be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” would depend on the specific structure of the compound. Benzimidazoles are generally stable compounds. The presence of the nitro group might make the compound more reactive .科学的研究の応用

Synthesis of Substituted Imidazoles

Imidazoles are crucial components in a range of functional molecules used in everyday applications. The regiocontrolled synthesis of substituted imidazoles, which involves the formation of bonds during the imidazole ring construction, is a significant application of this compound . This process is vital for creating molecules with specific properties for various industrial and scientific uses.

Antimicrobial Agents

The derivatives of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one have been studied for their antimicrobial properties. These compounds have shown potent antibacterial activity against strains such as Escherichia coli , Streptococcus faecalis , MSSA , and MRSA , with minimum inhibitory concentrations (MIC) that are competitive with traditional antibiotics like ciprofloxacin .

Anticancer Agents

Some N-substituted derivatives of this compound exhibit strong anticancer activity. They have been tested against various cancer cell lines, showing inhibitory concentrations (IC50) comparable to established chemotherapy drugs like paclitaxel . This highlights the potential of these derivatives in cancer treatment research.

Molecular Docking Studies

Molecular docking studies predict that derivatives of 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one could target proteins like dihydrofolate reductase from Staphylococcus aureus for antimicrobial activity, and proteins like vascular endothelial growth factor receptor 2 and histone deacetylase 6 for anticancer activity . This application is crucial for drug design and discovery.

Metal–Organic Frameworks (MOFs)

The compound is used in the synthesis of novel MOFs due to its ability to act as an organic linker. MOFs have applications in gas storage, separation, and catalysis due to their crystallinity, structural versatility, and controlled porosity .

Bio-Evaluation and ADMET Profiling

The bio-evaluation of derivatives, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, is another important application. The most active compounds derived from 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one have shown good ADMET profiles, which is essential for the development of safe and effective pharmaceuticals .

将来の方向性

特性

IUPAC Name |

4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOQUPQKHBUPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)